N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide
Description
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is a benzamide derivative characterized by a 4-chloro-3-nitrobenzoyl group linked to a 3-acetylamino-substituted aniline moiety. This compound has garnered attention in pharmaceutical research due to its structural similarity to bioactive molecules targeting receptors such as melanin-concentrating hormone receptor 1 (MCHR1) .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-2-4-12(8-11)18-15(21)10-5-6-13(16)14(7-10)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXKPHBWHTMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the acetylation of 3-aminophenyl to form the acetylamino group. The final step involves coupling the acetylamino group with the nitrated 4-chlorobenzamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetylamino group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is N-[3-(amino)phenyl]-4-chloro-3-nitrobenzamide.
Substitution: The products depend on the nucleophile used.
Hydrolysis: The products are 3-aminophenyl-4-chloro-3-nitrobenzamide and acetic acid.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide with analogues differing in substituents, electronic properties, and bioactivity. Key differences are highlighted to illustrate structure-activity relationships (SAR).
Research Findings and Structural Insights
Electronic and Steric Effects
- Nitro vs.
- Acetylamino Group: The 3-acetylamino substituent improves solubility relative to dichloro or methyl groups, as seen in 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide (logP ~3.8 vs. target compound’s estimated logP ~2.5) .
Biological Activity
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by an acetylamino group, a chloro substituent, and a nitro group on a benzamide backbone. This arrangement influences its reactivity and biological interactions.
This compound exhibits its biological activity primarily through enzyme inhibition. It binds to specific active sites of enzymes, blocking their functions and subsequently altering various biochemical pathways within cells. This mechanism has implications for therapeutic applications in diseases where enzyme dysregulation is a factor.
Enzyme Inhibition
Research indicates that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme critical in steroid metabolism. The IC50 values for related compounds have been reported in the range of 700-900 nM, indicating promising inhibitory potency .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown activity against leukemia cell lines with a GI50 value of approximately 10 nM . This suggests potential applications in cancer therapy, particularly in targeting malignancies sensitive to this compound's action.
Case Studies
- Inhibition of 17β-HSD :
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 700-900 | Inhibits 17β-HSD |
| N-[4-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide | 800 | Less potent than the former |
| N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide | 950 | Lower activity overall |
Q & A
Q. What are the standard synthetic routes for preparing N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves three key steps:
- Nitration : Introduce the nitro group using mixed acids (H₂SO₄/HNO₃) at 0–5°C for 2 hours. Temperature control prevents over-nitration and di-substitution .
- Acetylation : React with acetic anhydride under reflux for 4 hours. Excess anhydride ensures complete acetylation of the amino group .
- Amidation : Use the Schotten–Baumann reaction between the acetylated intermediate and 4-chloro-3-nitrobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Maintain a 1:1 stoichiometric ratio and monitor via TLC; yields >85% are achievable with 30-minute reaction times .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and the acetyl methyl group (δ 2.1 ppm). Deuterated DMSO is the preferred solvent .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 348.1 confirms the molecular weight. Fragmentation patterns validate nitro and chloro substituents .
- UV-Vis Spectroscopy : λmax at 270 nm in methanol corresponds to π→π* transitions of the nitro group .
Q. What in vitro biological assays are suitable for evaluating the potential therapeutic applications of this compound?
- Anticancer Activity : Conduct MTT assays using HeLa or MCF-7 cell lines with 48-hour exposure. Calculate IC₅₀ values to quantify potency .
- Antimicrobial Testing : Perform broth microdilution to determine minimum inhibitory concentrations (MICs) against S. aureus or E. coli .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize byproduct formation during synthesis?
- Stoichiometry : Use a 10% excess of 4-chloro-3-nitrobenzoyl chloride to ensure complete amidation .
- Catalyst : Triethylamine (1.5 eq.) enhances acyl chloride reactivity while neutralizing HCl byproducts .
- Purification : Employ column chromatography with neutral Al₂O₃ to separate unreacted amines and acyl chlorides .
Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts or mass fragmentation)?
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₁ClN₃O₄) with <2 ppm error .
- X-ray Crystallography : Compare experimental data (e.g., bond angles, torsion) with deposited structures (e.g., CCDC 753623) to validate geometry .
Q. How can molecular docking studies predict binding affinity to target proteins, and what validation methods are required?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein (e.g., kinase or protease) by removing water and adding polar hydrogens .
- Validation : Validate docking poses with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
Q. What are the common synthetic byproducts, and how can they be identified chromatographically?
- Byproducts : Unreacted 3-acetylaminoaniline (Rf = 0.2 in ethyl acetate/hexane) or over-nitrated derivatives.
- Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve polar byproducts .
Q. How do electronic effects of substituents influence the compound’s stability under varying pH conditions?
- Nitro Group : Electron-withdrawing nature reduces electron density on the benzamide ring, enhancing stability in acidic conditions .
- Chloro Substituent : Increases lipophilicity, affecting solubility in aqueous buffers (test via shake-flask method at pH 1–13) .
Q. What computational approaches model degradation pathways in environmental or metabolic studies?
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore for drug development?
- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano) and test bioactivity .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values to identify critical moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
